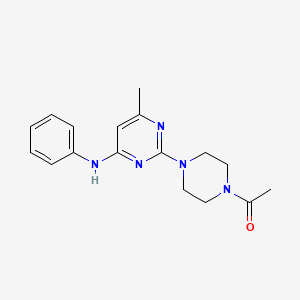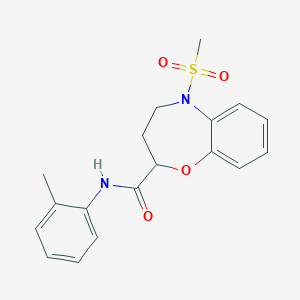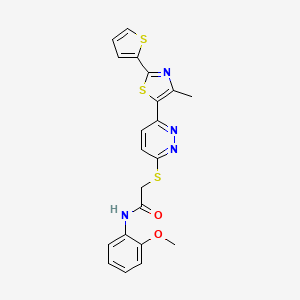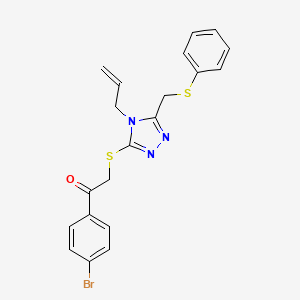
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a benzodioxepin structure via a sulfanyl bridge and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under acidic conditions.
Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group.
Synthesis of Benzodioxepin Derivative: The benzodioxepin moiety can be prepared through the cyclization of catechol derivatives with appropriate dihalides.
Coupling Reaction: The final step involves coupling the benzimidazole-sulfanyl intermediate with the benzodioxepin derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used to investigate the biological activity of benzimidazole derivatives.
Medicine
Medicinally, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide has potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzimidazole and benzodioxepin moieties.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their function, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)acetamide: Lacks the benzodioxepin moiety, making it less complex.
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide: Lacks the benzimidazole and sulfanyl groups, reducing its potential biological activity.
Uniqueness
The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide lies in its combined structural features, which provide a diverse range of chemical reactivity and biological activity. The presence of both benzimidazole and benzodioxepin moieties allows for interactions with a wide variety of biological targets, enhancing its potential as a therapeutic agent.
This compound’s multifaceted nature makes it a valuable subject for further research and development in various scientific fields.
属性
分子式 |
C19H19N3O3S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c23-18(12-26-19-21-14-4-1-2-5-15(14)22-19)20-11-13-6-7-16-17(10-13)25-9-3-8-24-16/h1-2,4-7,10H,3,8-9,11-12H2,(H,20,23)(H,21,22) |
InChI 键 |
QELVSSYUEBLOIG-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4N3)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[7-Butanoyl-6-(3,4-dimethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one](/img/structure/B11245536.png)

![2-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B11245540.png)
![11-(2-furyl)-10-(4-methylbenzyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11245542.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11245545.png)

![4-Methyl-6-(4-methylpiperazin-1-yl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11245556.png)
![7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11245560.png)

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methoxybenzamide](/img/structure/B11245578.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11245586.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline](/img/structure/B11245590.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245596.png)
